Cas no 1567011-27-1 (5-cyano-2-nitrobenzene-1-sulfonyl chloride)

5-cyano-2-nitrobenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Cyano-2-nitrobenzenesulfonyl chloride
- 5-cyano-2-nitrobenzene-1-sulfonyl chloride
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- MDL: MFCD31719417
- Inchi: 1S/C7H3ClN2O4S/c8-15(13,14)7-3-5(4-9)1-2-6(7)10(11)12/h1-3H
- InChI Key: OTYPCAJVNQIBRR-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC(C#N)=CC=C1[N+]([O-])=O
5-cyano-2-nitrobenzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-285883-0.05g |
5-cyano-2-nitrobenzene-1-sulfonyl chloride |
1567011-27-1 | 95.0% | 0.05g |
$197.0 | 2025-03-19 | |
abcr | AB469759-1g |
5-Cyano-2-nitro-benzenesulfonyl chloride; . |
1567011-27-1 | 1g |
€1273.00 | 2025-02-21 | ||
Enamine | EN300-285883-1.0g |
5-cyano-2-nitrobenzene-1-sulfonyl chloride |
1567011-27-1 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
abcr | AB469759-250 mg |
5-Cyano-2-nitro-benzenesulfonyl chloride; . |
1567011-27-1 | 250MG |
€667.00 | 2023-07-18 | ||
Aaron | AR027P49-5g |
5-Cyano-2-nitro-benzenesulfonyl chloride; . |
1567011-27-1 | 95% | 5g |
$3385.00 | 2023-12-15 | |
abcr | AB469759-250mg |
5-Cyano-2-nitro-benzenesulfonyl chloride; . |
1567011-27-1 | 250mg |
€667.00 | 2025-02-21 | ||
Enamine | EN300-285883-5g |
5-cyano-2-nitrobenzene-1-sulfonyl chloride |
1567011-27-1 | 95% | 5g |
$2443.0 | 2023-09-06 | |
1PlusChem | 1P027OVX-10g |
5-Cyano-2-nitro-benzenesulfonyl chloride; . |
1567011-27-1 | 95% | 10g |
$4539.00 | 2024-06-20 | |
Enamine | EN300-285883-10g |
5-cyano-2-nitrobenzene-1-sulfonyl chloride |
1567011-27-1 | 95% | 10g |
$3622.0 | 2023-09-06 | |
Aaron | AR027P49-100mg |
5-Cyano-2-nitro-benzenesulfonyl chloride; . |
1567011-27-1 | 95% | 100mg |
$428.00 | 2025-02-15 |
5-cyano-2-nitrobenzene-1-sulfonyl chloride Related Literature
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on 5-cyano-2-nitrobenzene-1-sulfonyl chloride
Professional Introduction to 5-cyano-2-nitrobenzene-1-sulfonyl chloride (CAS No. 1567011-27-1)
5-cyano-2-nitrobenzene-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1567011-27-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, comprising a cyano group, a nitro group, and a sulfonyl chloride moiety, make it a versatile building block for further chemical modifications and functionalizations.
The significance of 5-cyano-2-nitrobenzene-1-sulfonyl chloride lies in its utility as a precursor in medicinal chemistry. The presence of the sulfonyl chloride group facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups such as amines, alcohols, and thiols. This reactivity is particularly valuable in the synthesis of sulfonamide derivatives, which are known for their broad spectrum of biological activities. Sulfonamides have been widely explored for their antimicrobial, anti-inflammatory, and antiviral properties, making them an integral part of modern drug discovery efforts.
Recent advancements in synthetic methodologies have highlighted the role of 5-cyano-2-nitrobenzene-1-sulfonyl chloride in constructing complex molecular architectures. For instance, studies have demonstrated its application in the preparation of heterocyclic compounds, which are prevalent in many pharmacologically active agents. The cyano group can be further transformed into carboxylic acids or amides through reduction or hydrolysis, respectively, while the nitro group can be reduced to an amine, providing multiple pathways for structural diversification.
In the realm of drug development, 5-cyano-2-nitrobenzene-1-sulfonyl chloride has been utilized in the synthesis of kinase inhibitors and other targeted therapies. Kinase inhibitors are a major class of drugs used to treat cancers and inflammatory diseases by selectively inhibiting specific enzymatic activities. The sulfonyl chloride functionality allows for the facile introduction of polar groups that enhance binding affinity to biological targets. Additionally, the nitro and cyano groups can be exploited to modulate electronic properties and metabolic stability, contributing to improved drug-like characteristics.
The chemical properties of 5-cyano-2-nitrobenzene-1-sulfonyl chloride also make it a valuable tool in material science applications. For example, its ability to undergo electrophilic aromatic substitution reactions enables the functionalization of aromatic polymers and dyes. These modifications can lead to materials with enhanced thermal stability, mechanical strength, or optical properties, which are desirable in various industrial applications.
From an academic perspective, research involving 5-cyano-2-nitrobenzene-1-sulfonyl chloride has contributed to our understanding of reaction mechanisms and synthetic strategies. Computational studies have been employed to predict the outcomes of its transformations, aiding chemists in designing efficient synthetic routes. These computational approaches not only save time but also reduce experimental waste by predicting optimal reaction conditions and potential side products.
The versatility of 5-cyano-2-nitrobenzene-1-sulfonyl chloride is further underscored by its role in cross-coupling reactions. Suzuki-Miyaura and Buchwald-Hartwig couplings are just two examples of transformations where this compound serves as an effective electrophile. Such reactions are pivotal in constructing biaryl systems and C-N bonds, respectively, which are common motifs in bioactive molecules. The ability to perform these reactions under mild conditions enhances their appeal for large-scale synthesis.
In conclusion,5-cyano-2-nitrobenzene-1-sulfonyl chloride (CAS No. 1567011-27-1) is a multifaceted compound with broad utility across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse chemical modifications, making it an indispensable intermediate in synthetic chemistry. As research continues to uncover new applications for this compound,5-cyano-2-nitrobenzene-1-sulfonyl chloride is poised to remain at the forefront of molecular innovation.
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